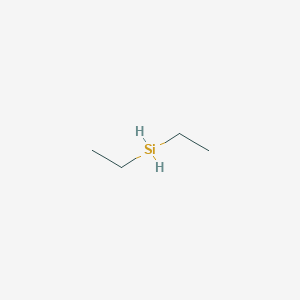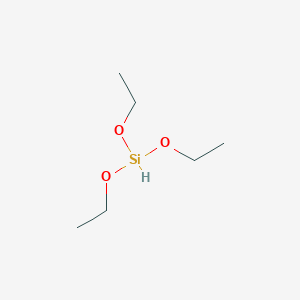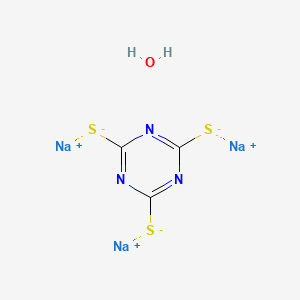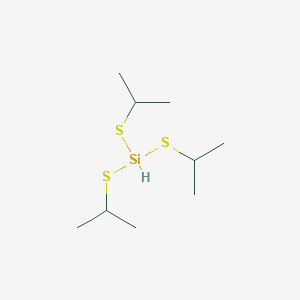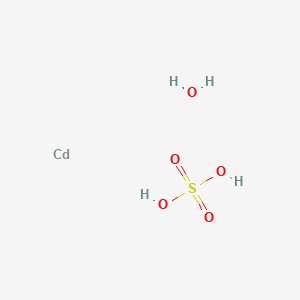
Cadmium Sulfate,8/3-Hydrate
Overview
Description
Cadmium sulfate, 8/3-hydrate, is an inorganic compound with the chemical formula CdSO₄·8/3H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium sulfate, 8/3-hydrate, can be synthesized by reacting cadmium metal, cadmium oxide, or cadmium hydroxide with dilute sulfuric acid. The reactions are as follows:
- :
Cadmium metal: Cd+H2SO4→CdSO4+H2
:Cadmium oxide: CdO+H2SO4→CdSO4+H2O
:Cadmium hydroxide: Cd(OH)2+H2SO4→CdSO4+2H2O
Industrial Production Methods
In industrial settings, cadmium sulfate, 8/3-hydrate, is typically produced by dissolving cadmium metal or cadmium oxide in sulfuric acid, followed by crystallization to obtain the hydrated form. The process involves careful control of temperature and concentration to ensure the formation of the desired hydrate.
Chemical Reactions Analysis
Types of Reactions
Cadmium sulfate, 8/3-hydrate, undergoes various chemical reactions, including:
Oxidation: Cadmium sulfate can be oxidized to form cadmium oxide and sulfur dioxide.
Reduction: It can be reduced to cadmium metal using reducing agents like hydrogen gas.
Substitution: Cadmium sulfate can participate in substitution reactions where the sulfate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or ozone.
Reduction: Typically involves hydrogen gas or other reducing agents under controlled conditions.
Substitution: Involves the use of other anions like chloride or nitrate in aqueous solutions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and sulfur dioxide (SO₂).
Reduction: Cadmium metal (Cd).
Substitution: Various cadmium salts depending on the substituting anion.
Scientific Research Applications
Cadmium sulfate, 8/3-hydrate, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of cadmium-based compounds and materials.
Biology: Employed in studies of cadmium toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in electroplating, pigment production, and as a stabilizer in plastics.
Mechanism of Action
The mechanism by which cadmium sulfate, 8/3-hydrate, exerts its effects involves the interaction of cadmium ions with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their function and leading to cellular damage. The compound can also generate reactive oxygen species, causing oxidative stress and further cellular injury.
Comparison with Similar Compounds
Similar Compounds
- Cadmium chloride (CdCl₂)
- Cadmium nitrate (Cd(NO₃)₂)
- Cadmium acetate (Cd(C₂H₃O₂)₂)
Uniqueness
Cadmium sulfate, 8/3-hydrate, is unique due to its high solubility in water and its ability to form stable hydrates. This property makes it particularly useful in applications where controlled release of cadmium ions is required. Additionally, its crystalline structure allows for easy handling and storage compared to other cadmium salts.
Properties
IUPAC Name |
cadmium;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVLXQXJSJXFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)(=O)O.[Cd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdH4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-84-3 | |
| Record name | Sulfuric acid, cadmium salt, hydrate (3:3:8) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


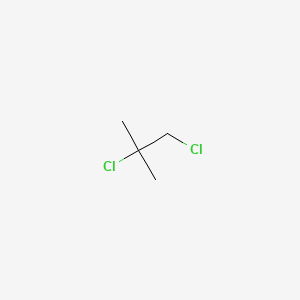
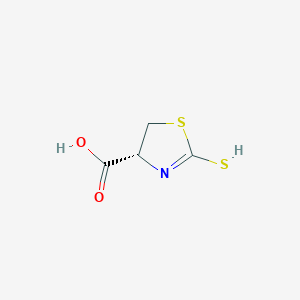
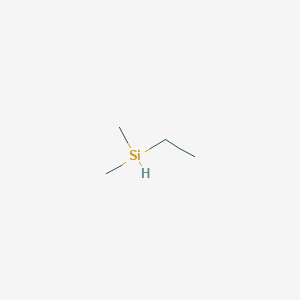
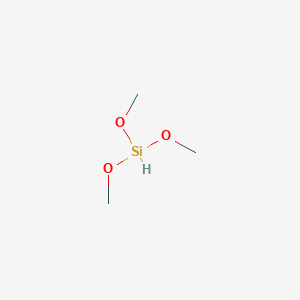
![sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B7801298.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)
![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7801318.png)
![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)
